molecular formula C27H27NO6 B12942708 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,4-dimethoxybenzyl)propanoic acid CAS No. 1260601-40-8

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,4-dimethoxybenzyl)propanoic acid

Cat. No.: B12942708
CAS No.: 1260601-40-8
M. Wt: 461.5 g/mol
InChI Key: ZGOFWUMBCCURJY-GOSISDBHSA-N
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Description

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,4-dimethoxybenzyl)propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, an amino acid backbone, and a dimethoxybenzyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,4-dimethoxybenzyl)propanoic acid typically involves multiple steps. The process begins with the protection of the amino group using the Fmoc group. This is followed by the introduction of the dimethoxybenzyl side chain through a series of reactions, including alkylation and esterification. The final step involves the deprotection of the Fmoc group to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,4-dimethoxybenzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds

Scientific Research Applications

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,4-dimethoxybenzyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving protein and peptide synthesis.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,4-dimethoxybenzyl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other sites. The dimethoxybenzyl side chain can interact with various enzymes and receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxybenzyl)propanoic acid
  • ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,4-dihydroxybenzyl)propanoic acid

Uniqueness

The uniqueness of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,4-dimethoxybenzyl)propanoic acid lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both the Fmoc protecting group and the dimethoxybenzyl side chain allows for versatile applications in synthesis and research.

Properties

CAS No.

1260601-40-8

Molecular Formula

C27H27NO6

Molecular Weight

461.5 g/mol

IUPAC Name

(2R)-2-[(3,4-dimethoxyphenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C27H27NO6/c1-32-24-12-11-17(14-25(24)33-2)13-18(26(29)30)15-28-27(31)34-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-12,14,18,23H,13,15-16H2,1-2H3,(H,28,31)(H,29,30)/t18-/m1/s1

InChI Key

ZGOFWUMBCCURJY-GOSISDBHSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)OC

Origin of Product

United States

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